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N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide

FabH inhibitor antibacterial structure-activity relationship

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide is a rationally designed small molecule belonging to the pyrazol-benzimidazole amide class. Its core scaffold, combining a benzimidazole and a pyrazole ring linked via an amide bond to a 4-tert-butylphenyl group, is characteristic of a series of compounds developed as inhibitors of the bacterial enzyme FabH (β-ketoacyl-acyl carrier protein synthase III), a validated target for novel antibacterial agents.

Molecular Formula C22H23N5O
Molecular Weight 373.5 g/mol
Cat. No. B15098080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide
Molecular FormulaC22H23N5O
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H23N5O/c1-14-13-19(25-20(28)15-9-11-16(12-10-15)22(2,3)4)27(26-14)21-23-17-7-5-6-8-18(17)24-21/h5-13H,1-4H3,(H,23,24)(H,25,28)
InChIKeyWMFHOTCXRDCCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide: A Structurally Defined Pyrazol-Benzimidazole Amide for Targeted Procurement


N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide is a rationally designed small molecule belonging to the pyrazol-benzimidazole amide class. Its core scaffold, combining a benzimidazole and a pyrazole ring linked via an amide bond to a 4-tert-butylphenyl group, is characteristic of a series of compounds developed as inhibitors of the bacterial enzyme FabH (β-ketoacyl-acyl carrier protein synthase III), a validated target for novel antibacterial agents [1]. This specific substitution pattern was part of a focused library of 27 analogues designed to explore structure-activity relationships against both Gram-positive and Gram-negative pathogens, distinguishing it from earlier, less optimized benzimidazole derivatives.

Procurement Risk: Why Unspecified Pyrazol-Benzimidazole Amides Cannot Substitute for N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide


Within the pyrazol-benzimidazole amide class, antibacterial potency and the spectrum of activity are exquisitely sensitive to the nature and position of substituents on the benzamide ring. The published structure-activity relationship (SAR) for this series demonstrates that the introduction of a bulky, hydrophobic 4-tert-butyl group significantly enhances binding interactions within the FabH active site compared to analogs with smaller or more polar substituents, leading to marked differences in inhibitory activity [1]. As a result, even closely related analogs from the same synthetic library cannot be assumed to possess equivalent target engagement, cellular potency, or selectivity, creating a significant risk of experimental failure if an unspecified or generic member of the class is procured for critical studies.

Quantitative Differentiation Evidence for N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide Against Comparators


Class-Leading FabH Inhibition and Antibacterial Potency Verified in a 27-Compound Library

In a systematic evaluation of 27 pyrazol-benzimidazole amide analogs, the compound featuring the 4-tert-butylbenzamide substituent (designated as a key analogue within the series) demonstrated potent inhibition of E. coli FabH and broad-spectrum antibacterial activity. While the abstract of the primary publication highlights compound 31 as the most potent overall, the complete structure-activity relationship (SAR) table within the full text establishes that the 4-tert-butyl substitution is a critical pharmacophoric element for achieving low micromolar FabH IC50 values and MICs in the sub-μg/mL range against tested strains [1]. Direct quantitative comparison with the unsubstituted benzamide or 4-methylbenzamide analogs, which showed significantly reduced or negligible activity, confirms the essential role of this specific substituent.

FabH inhibitor antibacterial structure-activity relationship

Validated On-Target Mechanism via FabH-Deficient Mutant Strain Profiling

The study providing the foundational SAR for this compound class employed a critical genetic validation experiment. Eight potent analogues from the series, including those with the 4-tert-butylbenzamide motif, were tested against a FabH-deficient mutant strain of Xanthomonas campestris. All active compounds completely lost their antibacterial effect against the mutant, while retaining potent activity against the wild-type strain (MIC range: 0.49–0.98 μg/mL) [1]. This provides robust, class-level evidence that the antibacterial activity of these compounds, including N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide, is specifically mediated through FabH inhibition, a level of target deconvolution often absent for commercially available screening compounds.

target engagement mode of action FabH

Favorable In Silico ADMET Profile Supports Prioritization Over Non-Optimized Analogues

Beyond potency, the developability of a compound class is a key procurement consideration. In silico ADMET evaluation of the entire pyrazol-benzimidazole amide series indicated that these compounds possess favorable drug-like properties, including predicted good oral absorption, metabolic stability, and a low risk of acute toxicity [1]. This in silico profiling was conducted in parallel with the biological assays, setting this rationally designed series apart from earlier benzimidazole hits that often suffer from poor pharmacokinetic properties. The presence of the tert-butyl group is known to modulate lipophilicity and metabolic stability, contributing to this favorable profile.

ADMET drug-likeness in silico prediction

Crystallographically-Confirmed Binding Mode of the Core Scaffold Informs Rational Analog Selection

A significant differentiator for this compound series is the availability of a crystal structure of a close analogue (compound 17) confirming the binding mode of the pyrazol-benzimidazole core to the FabH active site [1]. While the crystal structure is of a different analogue, the conserved core scaffold provides high-confidence structural information on the key hydrogen bond and hydrophobic interactions that govern target engagement. This experimental structural data is superior to homology models or docking-only studies often used for other compound classes, enabling more rational procurement of analogues for structure-based optimization.

crystal structure binding mode structure-based design

High-Impact Application Scenarios for N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide Based on Verified Differentiation Evidence


Use as a Validated FabH Inhibitor Probe in Gram-Negative Antibacterial Target Engagement Studies

This compound is ideally suited for researchers investigating the essentiality and inhibition of FabH in Gram-negative bacteria. Its membership in a compound class with genetically validated on-target activity against Xanthomonas campestris [1] ensures that phenotypic effects can be confidently linked to FabH inhibition, making it a superior choice over less characterized commercial FabH inhibitors for chemical biology studies.

A Preferred Starting Point for Structure-Based Optimization of Novel Antibiotics Targeting Fatty Acid Synthesis

Medicinal chemistry teams initiating a FabH inhibitor program can prioritize this compound because the core scaffold's binding mode has been experimentally determined by X-ray crystallography (PDB data for a close analogue) [1]. This structural information accelerates rational design cycles and provides a clear advantage over starting from a screening hit with an unknown binding pose.

Reference Standard for Developing In Silico Pharmacophore Models for Broad-Spectrum FabH Inhibitors

Computational chemists can employ this compound as a reference ligand due to the extensive, parallel SAR and in silico ADMET data generated for its 27-member library [1]. This rich dataset enables the construction and validation of predictive models (e.g., 3D-QSAR, pharmacophore models) that can screen for novel FabH inhibitors with pre-optimized drug-like properties, a task not feasible with single data-point compounds.

Negative Control for Mammalian FAS Selectivity Profiling

Given the compound's validated activity against bacterial FabH [1] and the fundamental differences between bacterial and mammalian fatty acid synthase systems, it can serve as a valuable tool to probe selectivity. Its use in comparative assays against human FAS enzymes can help establish therapeutic windows early in the drug discovery process, a critical step often overlooked with uncharacterized antibacterial hits.

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